N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a triazole ring, and a trimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Hydrazide: The initial step involves the reaction of an appropriate hydrazine derivative with an acyl chloride to form the hydrazide.
Condensation Reaction: The hydrazide is then reacted with an aldehyde or ketone to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with a thiol derivative to form the triazole ring.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives and their interactions with other chemical species.
Biology
Biologically, N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide may exhibit bioactive properties, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where triazole derivatives have shown efficacy, such as antifungal or anticancer applications.
Industry
Industrially, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide exerts its effects involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl and trimethoxyphenyl groups may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, may enhance its bioactivity compared to similar compounds with fewer methoxy groups.
This detailed overview provides a comprehensive understanding of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C27H26BrN5O4S |
---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26BrN5O4S/c1-17(18-10-12-20(28)13-11-18)29-30-24(34)16-38-27-32-31-26(33(27)21-8-6-5-7-9-21)19-14-22(35-2)25(37-4)23(15-19)36-3/h5-15H,16H2,1-4H3,(H,30,34)/b29-17+ |
InChI Key |
MGOASKFOCURTHV-STBIYBPSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=C(C=C4)Br |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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